molecular formula C9H10ClNO3 B2410002 Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate CAS No. 1369355-69-0

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate

Cat. No.: B2410002
CAS No.: 1369355-69-0
M. Wt: 215.63
InChI Key: RFUMKRWHUWNCOQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrrole compound, followed by formylation and esterification reactions. The reaction conditions often require the use of specific reagents such as chlorinating agents (e.g., thionyl chloride) and formylating agents (e.g., Vilsmeier-Haack reagent).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Methyl 5-chloro-4-carboxy-1,2-dimethylpyrrole-3-carboxylate.

    Reduction: Methyl 5-chloro-4-hydroxymethyl-1,2-dimethylpyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-4-formylpyrrole-3-carboxylate: Lacks the dimethyl substitution on the pyrrole ring.

    Methyl 5-chloro-4-formyl-1-methylpyrrole-3-carboxylate: Contains only one methyl group on the pyrrole ring.

    Methyl 5-chloro-4-formyl-2-methylpyrrole-3-carboxylate: Contains a methyl group at a different position on the pyrrole ring.

Uniqueness

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the formyl group provides distinct properties that can be advantageous in various applications.

Properties

IUPAC Name

methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-7(9(13)14-3)6(4-12)8(10)11(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMKRWHUWNCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)Cl)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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